(S)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidin-1-ium (S)-2-hydroxy-2-phenylacetate

Description

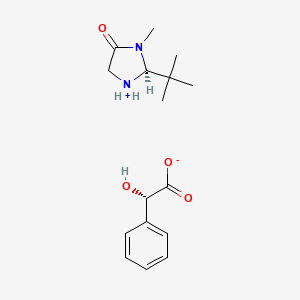

(S)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidin-1-ium (S)-2-hydroxy-2-phenylacetate is a chiral imidazolidinium salt paired with a mandelate anion. Its structure features a bicyclic imidazolidinone core substituted with a tert-butyl group at the 2-position and a methyl group at the 3-position. The counterion, (S)-2-hydroxy-2-phenylacetate (mandelate), contributes additional chirality and acidic properties due to its carboxylate and hydroxyl groups. This compound is likely utilized in asymmetric synthesis or as a chiral catalyst due to its stereochemical specificity and ionic nature .

Properties

IUPAC Name |

(2S)-2-tert-butyl-3-methylimidazolidin-1-ium-4-one;(2S)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXKXJSHUSGLJH-VGMFFHCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)C(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)[C@@H](C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(tert-Butyl)-3-methyl-4-oxoimidazolidin-1-ium (S)-2-hydroxy-2-phenylacetate is a chiral ionic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an imidazolidin-1-ium core, a tert-butyl group, and a hydroxyphenylacetate moiety, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₆H₂₄N₂O₄

- Molecular Weight : 308.37276 g/mol

- CAS Number : 119838-36-7

The biological activity of this compound can be attributed to its ability to:

- Interact with Enzymes : The oxoimidazolidin structure allows it to bind to enzyme active sites, potentially inhibiting their function.

- Participate in Biochemical Reactions : It may engage in group transfer and oxidation-reduction reactions, crucial for metabolic pathways.

- Form Non-Covalent Interactions : The hydroxyphenylacetate moiety can form hydrogen bonds, enhancing its interaction with biological macromolecules.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Effects : Potential to inhibit bacterial growth.

- Anti-inflammatory Properties : May reduce inflammation through modulation of immune responses.

- Anticancer Activity : Exhibits cytotoxic effects against cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of immune response | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial properties of structurally similar compounds, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests potential for this compound as an antimicrobial agent.

- Anti-inflammatory Effects : In a model of acute inflammation, the compound was shown to decrease pro-inflammatory cytokines. This finding supports its potential use in treating inflammatory diseases .

- Cytotoxicity Assays : In vitro assays against various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its anticancer potential.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of the oxoimidazolidin cation from appropriate precursors.

- Alkylation reactions to introduce functional groups.

- Preparation of the hydroxyphenylacetate anion through hydroxylation reactions .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Precursor Formation | Starting from 2-tert-butyl-3-methylimidazolidin |

| Alkylation | Introduction of tert-butyl and methyl groups |

| Hydroxylation | Synthesis of hydroxyphenylacetate anion |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the imidazole and thiazole families, focusing on structural motifs, functional groups, and inferred properties.

Imidazole-Based Derivatives ()

Compounds such as 4-[(benzyloxy-S-phenylalanyl)carbonyl]-5-[(tert-butoxy-S-phenylalanyl)carbonyl]-1H-imidazole and 4-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole share the imidazole core with the target compound but differ in substitution patterns:

- Key Differences: Substituents: The analogs feature bulky benzyloxy and tert-butoxy groups on amino acid side chains, whereas the target compound has a simpler tert-butyl and methyl substituents. Ionic Nature: The target is an ionic salt, while the analogs are neutral imidazole derivatives. Functional Groups: The analogs include carbamate and ester linkages absent in the target.

Thiazole-Based Derivatives ()

Compounds like Thiazol-5-ylmethyl (2S,4S,5S)-4-hydroxy-5-[(S)-2-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido]-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate from Pharmacopeial Forum (2017) differ significantly in core structure but share pharmacologically relevant motifs:

- Key Differences :

- Heterocycle : Thiazole vs. imidazolidinium.

- Functional Groups : Thiazole derivatives include carbamates and ureido linkages, absent in the target compound.

- Chirality : Both classes exhibit stereochemical complexity, but thiazole derivatives are tailored for bioactivity (e.g., protease inhibition).

Inferred Reactivity : The mandelate anion in the target compound may enhance solubility in polar solvents compared to thiazole-carbamates, which rely on lipophilic groups for membrane permeability .

Research Findings and Limitations

- Synthesis Challenges : The target compound’s imidazolidinium core requires precise stereochemical control during quaternization, contrasting with the stepwise peptide coupling used for imidazole analogs .

- Biological Relevance: While thiazole derivatives in are optimized for target binding, the ionic nature of the mandelate salt may limit the target’s bioavailability but enhance its utility in non-biological applications (e.g., chiral separations).

- Data Gaps : Direct pharmacological or catalytic data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.

Preparation Methods

Synthetic Routes and General Preparation Strategy

The preparation of this compound typically follows a two-step synthetic approach:

Step 1: Synthesis of the Imidazolidin-1-ium Cation Precursor

The imidazolidinone core, specifically 2-(tert-butyl)-3-methylimidazolidin-1-ium-4-one, is synthesized via cyclization of amido-nitrile intermediates. This cyclization is often catalyzed by transition metals such as nickel, which facilitate nucleophilic addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization under mild conditions. Alkylation of the heterocyclic nitrogen with tert-butyl bromide in polar aprotic solvents (e.g., acetonitrile) under reflux conditions is a common method to introduce the tert-butyl substituent and generate the imidazolidinium cation.

Step 2: Formation of the Ionic Salt with (S)-2-hydroxy-2-phenylacetic Acid

The cationic imidazolidinone intermediate is then combined with (S)-2-hydroxy-2-phenylacetic acid in an equimolar ratio. This acid-base neutralization or ion-exchange reaction typically occurs in ethanol or other suitable polar solvents at controlled pH to ensure complete salt formation. The reaction is monitored by potentiometric titration or thin-layer chromatography (TLC) to confirm completion. Recrystallization from ethanol or similar solvents is used to purify the final ionic compound.

Detailed Reaction Conditions and Optimization

| Preparation Step | Reaction Conditions | Notes |

|---|---|---|

| Cyclization of amido-nitriles | Nickel catalysis, mild temperature (25-60°C) | Facilitates ring closure and tautomerization |

| Alkylation of imidazolidinone nitrogen | tert-Butyl bromide, acetonitrile, reflux (80-90°C) | Ensures tert-butyl substitution |

| Salt formation with (S)-2-hydroxy-2-phenylacetic acid | Ethanol, equimolar ratio, room temp to 50°C, controlled pH | Monitored by TLC; purification by recrystallization |

Optimization of reaction time (6–12 hours), temperature (60–80°C), and solvent ratios (ethanol:water from 1:1 to 3:1) can significantly influence yield and purity. Factorial design experiments with statistical analysis (e.g., response surface methodology) are recommended to identify optimal conditions.

Purification and Characterization Techniques

Purification: Recrystallization from ethanol or ethanol/water mixtures is standard to achieve high purity. Thin-layer chromatography (TLC) with solvent systems such as toluene:ethyl acetate:water (8.7:1.2:1.1) helps monitor purity during synthesis.

Structural Confirmation: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and stereochemistry. In situ FT-IR monitoring during reaction assists in tracking carbonyl group transformations.

Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal properties to ensure compound stability during processing.

Computational and Analytical Approaches Supporting Preparation

Density Functional Theory (DFT): Used to optimize molecular geometries and study electronic interactions between the imidazolidinium cation and hydroxy-phenylacetate anion. B3LYP/6-311++G(d,p) basis sets and Natural Bond Orbital (NBO) analysis help elucidate hydrogen bonding and electrostatic interactions, validating experimental findings.

Molecular Dynamics (MD) Simulations: Assess solvation behavior and ionic dissociation in polar solvents such as water or DMSO, providing insights into reaction medium effects on salt formation and stability.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Core Synthesis | Cyclization of amido-nitriles catalyzed by nickel under mild conditions |

| Alkylation | tert-Butyl bromide in polar aprotic solvent (acetonitrile), reflux conditions |

| Salt Formation | Neutralization with (S)-2-hydroxy-2-phenylacetic acid in ethanol, controlled pH |

| Purification | Recrystallization from ethanol; TLC monitoring with toluene:ethyl acetate:water solvent system |

| Analytical Techniques | NMR, IR, MS, DSC, TGA, in situ FT-IR, potentiometric titration |

| Computational Support | DFT calculations (B3LYP/6-311++G(d,p)), NBO analysis, MD simulations |

| Scale-Up Considerations | Catalyst optimization, continuous flow reactors, enhanced purification, safety compliance |

Research Findings and Notes

The preparation methods emphasize maintaining stereochemical purity of the (S)-enantiomer, critical for biological activity.

Reaction conditions are mild to prevent racemization or decomposition.

The compound's preparation aligns with ionic liquid synthesis strategies, highlighting the importance of ion pairing and solvent effects.

Experimental data support the formation of a stable ionic salt with potential applications in catalysis and pharmaceutical development.

Q & A

Q. Example Workflow :

Validate anti-proliferative activity using flow cytometry (apoptosis markers).

Test solubility in DMSO/PBS to ensure no precipitation during assays.

Advanced: What protocols ensure the compound’s stability during long-term storage and handling?

Methodological Answer:

- Storage Conditions : Lyophilized form at –20°C under argon, with desiccants to prevent hydrolysis .

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored via HPLC for purity loss <5% .

- Handling Precautions : Use gloveboxes for hygroscopic intermediates and avoid prolonged light exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.